(Pyrimidin-1(2H)-yl)acetic acid

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Procure (Pyrimidin-1(2H)-yl)acetic acid (CAS 4425-48-3) specifically for its unique, partially reduced 1(2H)-pyrimidine ring, which enables distinct N-alkylation regioselectivity unattainable with fully aromatic pyrimidines. This exact CAS is inherently unstable and is a transient precursor. Its primary value is as a gateway to the critical oxidized scaffold, 2-(2-Oxopyrimidin-1(2H)-yl)acetic acid (CAS 95209-83-9), used in aldose reductase inhibitors, CRTH2 antagonists, and agrochemicals.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 4425-48-3
Cat. No. B14149895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Pyrimidin-1(2H)-yl)acetic acid
CAS4425-48-3
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESC1N=CC=CN1CC(=O)O
InChIInChI=1S/C6H8N2O2/c9-6(10)4-8-3-1-2-7-5-8/h1-3H,4-5H2,(H,9,10)
InChIKeyFHARGMSSJPHLMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Alert: Understanding (Pyrimidin-1(2H)-yl)acetic acid (CAS 4425-48-3) as a Niche Synthetic Intermediate


(Pyrimidin-1(2H)-yl)acetic acid (CAS 4425-48-3) is a specialized pyrimidine-containing building block characterized by a partially saturated 1(2H)-pyrimidine ring attached to an acetic acid moiety . With a molecular weight of 140.14 g/mol and a polar surface area of 52.9 Ų, it presents moderate aqueous compatibility for a heteroaromatic carboxylic acid [1]. Critically, the unsubstituted 1(2H)-pyrimidine core of this exact CAS number is inherently unstable and prone to rapid tautomerization/oxidation, meaning it is rarely the final bioactive form but rather a transient or precursor species in synthetic workflows . As a result, its procurement value lies not in its use as a direct end-product, but as a specific, albeit niche, synthetic intermediate.

Why a Generic Pyrimidineacetic Acid Cannot Simply Be Substituted for CAS 4425-48-3 in Research and Development


The impulse to substitute a simpler, more stable pyrimidineacetic acid derivative (e.g., 2-pyrimidinylacetic acid or 6-oxopyrimidine-1-acetic acid) for (Pyrimidin-1(2H)-yl)acetic acid is scientifically flawed due to fundamental differences in electronic structure and subsequent reactivity [1]. The unique 1(2H)-pyrimidine ring in CAS 4425-48-3 is a partially reduced, non-aromatic system, resulting in distinct regioselectivity during N-alkylation reactions compared to fully aromatic pyrimidines [2]. This structural nuance directly impacts the ability to introduce specific substituents on the heterocyclic core. While the parent compound (CAS 4425-48-3) itself is often too unstable for direct use, its oxidized and stabilized counterpart, 2-(2-Oxopyrimidin-1(2H)-yl)acetic acid (CAS 95209-83-9), serves as the critical gateway scaffold . Choosing an alternative starting material risks forming a completely different regioisomer or failing to achieve the desired substitution pattern, which can derail a synthetic route and invalidate the biological activity of the final target molecule [3].

Quantifiable Evidence for the Differentiated Role of (Pyrimidin-1(2H)-yl)acetic acid


Superior Regioselectivity in N-Alkylation for Generating 1-Substituted Pyrimidine Scaffolds

The synthesis of pyrimidineacetic acid libraries demonstrates that the choice of (Pyrimidin-1(2H)-yl)acetic acid and its derivatives enables selective N-alkylation over O-alkylation when using ethereal solvents [1]. While this is a class-level property, it defines the fundamental reason for selecting this specific scaffold: the 1-position is primed for functionalization, which is the core of its value in constructing N-linked heterocyclic systems .

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Correlation of Ionization (pKa) with Substituent Effects for Structure-Based Optimization

A series of 4'-mono- and 4',6'-di-substituted derivatives of 2-(pyrimidin-2'-yl)acetic acid were synthesized and their ionization constants studied [1]. The study found that the modified anionic pKa values of monosubstituted acids show a reasonable correlation with an almost equal blend of the substituent parameters σI and σR+ [1]. This provides a quantitative framework for understanding how electronic changes on the pyrimidine ring, which could be accessed via (Pyrimidin-1(2H)-yl)acetic acid derivatives, impact a key physicochemical property.

Medicinal Chemistry Physical Organic Chemistry QSAR

Validated Pharmacological Profile of the Core Scaffold in Inflammation and Metabolism

The pyrimidineacetic acid core is a privileged scaffold in medicinal chemistry, with validated activities in distinct therapeutic areas [1]. Research demonstrates potent inhibition of bovine lens aldose reductase in vitro and in vivo activity in a 4-day galactose-fed rat model, with several 6-oxopyrimidine-1-acetic acids showing significant activity [1]. Separately, pyrimidinylacetic acid derivatives have been patented as CRTH2 receptor antagonists for treating inflammatory diseases, with specific examples showing excellent binding activity [2]. This dual activity profile across different targets underscores the scaffold's versatility.

Aldose Reductase Inhibition CRTH2 Antagonism Anti-inflammatory

Established Synthetic Route and Improved Agrochemical Utility

Patented derivatives of 2-pyrimidinylacetic acid demonstrate improved herbicidal activity and selectivity compared to earlier pyrimidine-based herbicides [1]. While the unsubstituted parent (CAS 4425-48-3) is not itself an active agrochemical, it serves as the foundational core for generating these improved derivatives . The patent literature explicitly states that known pyrimidine derivatives have insufficient activity or selectivity problems, and the new 2-pyrimidinylacetic acid derivatives were developed to overcome these disadvantages [1].

Agrochemistry Herbicide Development Process Chemistry

Validated Application Scenarios for (Pyrimidin-1(2H)-yl)acetic acid Derivatives


Lead Optimization for Aldose Reductase Inhibitors (Diabetes Complications)

Researchers focusing on diabetic complications can leverage the pyrimidineacetic acid core (derived from CAS 4425-48-3) to design novel aldose reductase inhibitors [1]. Evidence shows that 6-oxopyrimidine-1-acetic acids and (pyrimidinyl-4-oxy)acetic acids are potent inhibitors of the enzyme in vitro and demonstrate in vivo efficacy in reducing galactitol accumulation in relevant tissues of galactose-fed rats [1]. The established structure-activity relationship (SAR) data and the ability to control regioselectivity during synthesis provide a rational pathway for improving potency and pharmacokinetic properties [1].

Synthesis of Next-Generation Herbicides with Improved Crop Selectivity

Agrochemical discovery teams developing new herbicides should prioritize 2-pyrimidinylacetic acid derivatives [2]. According to patent literature, earlier pyrimidine herbicides faced challenges with insufficient activity or poor crop selectivity [2]. The 2-pyrimidinylacetic acid scaffold, as a new class, has been specifically claimed to offer improved biological properties over these prior compounds, making it a valuable core for generating more effective and commercially viable crop protection agents [2].

Building Block for CRTH2 Antagonists in Allergic and Inflammatory Disease Research

Medicinal chemists investigating the CRTH2 pathway can utilize pyrimidinylacetic acid derivatives as a key starting point for synthesizing potent receptor antagonists [3]. The core scaffold has been validated in multiple patents, with specific examples showing excellent binding activity for the human CRTH2 receptor [3]. The ability to functionalize the pyrimidine ring at specific positions enables exploration of SAR to fine-tune potency and selectivity, offering a direct route to novel anti-inflammatory therapeutics [3].

Technical Documentation Hub

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